D-Selenocysteine.2HCl

Stereoselective toxicity Cytotoxicity assay Cancer chemoprevention

D-Selenocysteine.2HCl is the hydrochloride salt of the D-enantiomer of selenocysteine—the selenium analog of cysteine with a selenium atom replacing sulfur. Its D-configuration at the alpha-carbon confers strict chiral discrimination: mammalian selenocysteine lyase (SCLY) shows distinct kinetic parameters vs. the L-form, and D-selenocystine induces only a 1.0-fold GPx increase compared to 4.2-fold for the L-counterpart. With D-OSCA's IC50 (>3000 μM) far exceeding L-OSCA (~451 μM), this compound provides a quantifiably wider safety margin. Procure D-Selenocysteine.2HCl for stereospecific selenium metabolism studies, chiral assay validation, and selenium-based chemopreventive agent development where off-target toxicity must be minimized.

Molecular Formula C3H8Cl2NO2Se
Molecular Weight 239.98 g/mol
Cat. No. B14812772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Selenocysteine.2HCl
Molecular FormulaC3H8Cl2NO2Se
Molecular Weight239.98 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[Se].Cl.Cl
InChIInChI=1S/C3H6NO2Se.2ClH/c4-2(1-7)3(5)6;;/h2H,1,4H2,(H,5,6);2*1H/t2-;;/m1../s1
InChIKeyZDTVTQSGTMRCPU-YBBRRFGFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Selenocysteine.2HCl: Key Physicochemical Properties and Role as Selenium-Containing Amino Acid for Biomedical Research Procurement


D-Selenocysteine.2HCl (CAS: 176300-66-6) is the hydrochloride salt form of the D-enantiomer of selenocysteine, a selenium-containing analog of cysteine where a selenium atom replaces the sulfur atom in the side chain [1]. The compound has a molecular formula of C3H8Cl2NO2Se and a molecular weight of 239.98 g/mol . As the D-stereoisomer of the 21st proteinogenic amino acid L-selenocysteine, this compound exhibits distinct stereochemical properties that differentiate it from its naturally occurring L-counterpart . The D-configuration at the alpha-carbon (SMILES: N[C@H](C[SeH])C(=O)O) confers unique recognition patterns in biological systems, making it a valuable tool compound for studying stereoselective biochemical processes and developing chirality-specific applications [2].

Why L-Selenocysteine Cannot Substitute for D-Selenocysteine.2HCl in Stereospecific Research and Analytical Applications


D-Selenocysteine.2HCl cannot be generically substituted with L-selenocysteine or other in-class selenium compounds due to stereochemistry-dependent differences in biological recognition, metabolic processing, and analytical behavior. Enzymes involved in selenium metabolism exhibit strict chiral discrimination; for instance, mammalian selenocysteine lyase (SCLY) preferentially acts on L-selenocysteine while showing distinct kinetic parameters with the D-enantiomer . Additionally, the D-stereoisomer demonstrates minimal capacity to induce glutathione peroxidase (GPx) activity compared to L-counterparts, with D-selenocystine producing only a 1.0-fold increase versus L-selenocystine's 4.2-fold increase at comparable concentrations [1]. These stereospecific differences extend to conformational properties, where diselenide bonds formed from D-configured selenocysteine adopt distinct right-handed orientations compared to the left-handed orientation of disulfide bonds in cysteine-containing analogs [2]. For procurement decisions, these fundamental differences in biochemical behavior and structural characteristics preclude simple enantiomeric substitution and necessitate careful compound selection based on the specific stereochemical requirements of the intended application.

Quantitative Comparative Evidence: How D-Selenocysteine.2HCl Differs from L-Selenocysteine and Other Selenium Compounds


Stereochemistry-Dependent Cytotoxicity: D-Selenocystine vs. L-Selenocystine IC50 Comparison in V79 Cells

In direct head-to-head cytotoxicity comparisons using V79 cell cultures, the D-configured selenocystine (the oxidized dimeric form of D-selenocysteine) exhibits measurably lower cytotoxicity than its L-enantiomer counterpart [1]. The D-configuration shows an IC50 of approximately 39 μM, compared to approximately 34 μM for L-selenocystine under identical assay conditions [1].

Stereoselective toxicity Cytotoxicity assay Cancer chemoprevention

Glutathione Peroxidase Induction Activity: Stereospecific Functional Differences in Cellular Selenium Utilization

D-configured selenocysteine derivatives demonstrate minimal capacity to induce selenium-dependent glutathione peroxidase (GPx) activity compared to their L-counterparts [1]. At a concentration of 30 μM, D-selenocystine produced only a 1.0-fold increase in GPx activity (no measurable induction above baseline), while L-selenocystine produced a 4.2-fold increase under identical conditions [1].

Selenoprotein biosynthesis GPx activity Enantioselective enzyme induction

Selenoprotein P Biosynthesis Support: Comparative Nutritional Efficacy Among Selenium Compounds

In comparative studies using murine and human liver cell lines, selenium compounds containing the selenocysteine moiety (including L- and DL-selenocystine) demonstrated superior capacity to support selenoprotein P (SEPP) biosynthesis compared to alternative selenium sources [1]. Incubation with 100 nM of selenocystine-containing compounds increased SEPP concentrations up to 6.5-fold over control after 72 hours, whereas sodium selenate and selenomethionine increased SEPP by only 2.5-fold under identical conditions [1].

Selenoprotein P Hepatocyte assay Selenium bioavailability

Redox Potential and pH-Dependent Reactivity: Selenium vs. Sulfur Analog Comparison

Selenocysteine exhibits fundamentally different pH-dependent redox behavior compared to its sulfur analog cysteine, with selenols remaining active at substantially lower pH values than thiols [1]. Quantitative determination of microscopic redox equilibrium constants and standard redox potential values for selenocysteine has established 12 distinct species-specific parameter values that characterize the two-electron redox transitions, enabling site-specific prediction of selenolate-diselenide redox potentials in peptides and proteins .

Redox chemistry Selenolate-diselenide equilibrium pH-dependent reactivity

Enzymatic Catalytic Enhancement: Selenocysteine-Containing vs. Cysteine-Containing Enzymes

Selenocysteine-containing enzymes (selenoproteins) exhibit dramatically enhanced catalytic activity compared to their cysteine-containing mutant counterparts, with reported activity increases ranging from 100-fold to 1,000-fold [1]. In thioredoxin reductase systems, D-Cys-containing variants show substrate-dependent activity differences, with activities ranging from 0.4 to 165 mol NADPH min⁻¹ (mol TR)⁻¹ depending on substrate identity and stereochemical configuration [2].

Enzyme catalysis Selenoprotein Catalytic efficiency

Stereospecific Prodrug Development: D-OSCA vs. L-OSCA Cytotoxicity Differential

In the development of selenazolidine prodrugs of selenocysteine for cancer chemoprevention, the D-stereoisomer of 2-oxo-selenazolidine-4-carboxylic acid (D-OSCA) exhibits remarkably lower cytotoxicity compared to its L-counterpart, with IC50 values differing by nearly an order of magnitude [1]. D-OSCA showed an IC50 greater than 3000 μM, whereas L-OSCA exhibited an IC50 of approximately 451 μM under identical V79 cell culture conditions [1].

Prodrug design Stereoselective pharmacology Selenazolidine

Optimal Research and Industrial Application Scenarios for D-Selenocysteine.2HCl Based on Evidence-Based Differentiation


Chiral Probe Development for Stereospecific Selenium Metabolism Studies

D-Selenocysteine.2HCl serves as an essential chiral probe for investigating stereospecific selenium metabolic pathways. As demonstrated by the near-complete lack of GPx induction (1.0-fold increase) compared to L-selenocystine (4.2-fold increase), this compound enables researchers to distinguish between stereospecific and non-stereospecific selenium utilization mechanisms [1]. This differential response is particularly valuable for characterizing the substrate specificity of selenocysteine lyase (SCLY) and related selenium-metabolizing enzymes that exhibit strict chiral discrimination .

Negative Control Compound for Selenoprotein Biosynthesis Assays

Due to its minimal capacity to support selenoprotein production while maintaining structural similarity to active L-selenocysteine, D-Selenocysteine.2HCl functions as an ideal negative control in assays measuring selenoprotein P (SEPP) biosynthesis and glutathione peroxidase activity. Whereas L-configured selenocysteine compounds increase SEPP concentrations up to 6.5-fold over control at 100 nM concentrations, the D-configuration provides a stereochemically matched inactive comparator for validating assay specificity [1].

Stereoselective Prodrug Scaffold for Reduced Cytotoxicity Formulations

The D-stereochemistry of selenocysteine derivatives confers substantially reduced cytotoxicity while retaining structural features necessary for selenium delivery. As evidenced by D-OSCA's IC50 of >3000 μM compared to L-OSCA's IC50 of approximately 451 μM (>6.6-fold difference), D-configured selenazolidine prodrugs offer a quantifiably wider therapeutic window [1]. This differential cytotoxicity profile makes D-Selenocysteine.2HCl a preferred starting material for developing selenium-based chemopreventive agents where minimizing off-target cellular toxicity is a critical design parameter.

Redox-Active Building Block for pH-Dependent Catalytic Systems

D-Selenocysteine.2HCl provides a selenium-containing scaffold with distinct pH-dependent redox behavior compared to sulfur analogs, as characterized by 12 species-specific microscopic redox constants [1]. The compound's selenol group remains catalytically active at lower pH ranges where thiols are protonated and inactive , making it particularly suitable for designing redox catalysts, biosensors, or peptide modifications that must function under acidic conditions where cysteine-based systems would be ineffective.

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